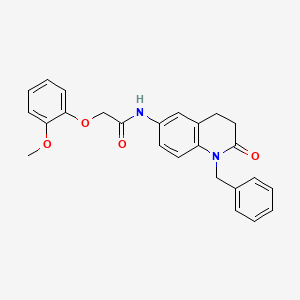

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-22-9-5-6-10-23(22)31-17-24(28)26-20-12-13-21-19(15-20)11-14-25(29)27(21)16-18-7-3-2-4-8-18/h2-10,12-13,15H,11,14,16-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEWRJVDMBYJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3 |

| Molecular Weight | 378.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

- DNA Intercalation : The quinoline core structure allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 : The half-maximal inhibitory concentration was determined to be 15 µM.

- Mechanism : The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. In animal models of inflammation:

- Dosing : Administration at doses of 10 mg/kg reduced paw edema significantly.

- Mechanism : It inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | |

| Anti-inflammatory | Reduced paw edema in rats | |

| Enzyme inhibition | Inhibition of specific kinases |

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antitumor Effects : A combination therapy study indicated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect.

- Mechanistic Insights : Further research into its mechanism revealed that it may act as a dual inhibitor targeting both kinase activity and transcription factors involved in cell cycle regulation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the tetrahydroquinoline structure exhibit significant antimicrobial properties. Compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that certain tetrahydroquinoline derivatives possess activity against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Tetrahydroquinoline derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways that are crucial for cancer cell survival. For example, studies have highlighted the ability of these compounds to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The presence of the methoxyphenoxy group is believed to play a crucial role in increasing lipophilicity and improving the compound's interaction with target enzymes or receptors in microbial and cancerous cells.

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of various acetamide derivatives indicated that compounds structurally related to this compound exhibited promising antitubercular activity against Mycobacterium tuberculosis. The synthesized derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing some compounds with MIC values as low as 6.25 µg/ml, indicating strong potential for further development into therapeutic agents .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of tetrahydroquinoline derivatives. The results demonstrated that certain modifications led to increased cytotoxicity against human breast cancer cells (MCF-7). The study concluded that the introduction of specific substituents could enhance the compound's ability to inhibit tumor growth and promote apoptosis .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide, and how do reaction parameters impact yield?

Answer:

The synthesis involves multi-step routes, including:

- Alkylation of tetrahydroquinoline precursors with benzyl halides to introduce the 1-benzyl group .

- Acetamide coupling using 2-(2-methoxyphenoxy)acetic acid activated via carbodiimide reagents (e.g., DCC or EDC) .

- Microwave-assisted optimization (e.g., 100–150°C, 10–30 min) to enhance reaction efficiency and reduce byproducts, as demonstrated for related tetrahydroquinoline derivatives .

Key considerations: - Solvent choice (DCM or DMF) affects solubility and reaction kinetics.

- Alkylating agents (e.g., benzyl bromide vs. substituted benzyl chlorides) influence regioselectivity and purity (typical yields: 15–82%) .

Basic: What spectroscopic methods are critical for structural validation of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH2), methoxy protons (δ 3.7–3.9 ppm), and tetrahydroquinoline carbonyl (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> expected within ±0.5 ppm accuracy) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>) .

Advanced: How can researchers optimize the regioselectivity of benzylation in the tetrahydroquinoline core?

Answer:

- Steric and electronic directing groups : Introduce electron-withdrawing substituents (e.g., nitro or carbonyl) on the quinoline ring to direct benzylation to the desired position .

- Catalytic systems : Use Lewis acids (e.g., ZnCl2) to stabilize transition states and improve selectivity .

- Reaction monitoring : Employ TLC or in-situ <sup>19</sup>F NMR (if fluorinated intermediates are used) to track regiochemical outcomes .

Advanced: How should contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) be analyzed?

Answer:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains can lead to divergent results. Cross-validate using standardized protocols (e.g., CLSI guidelines) .

- Structural analogs : Compare bioactivity with derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophore requirements .

- Dose-response curves : Ensure IC50 values are calculated under consistent conditions (e.g., 48–72 hr incubation) .

Basic: What purification techniques are suitable for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) to separate acetamide derivatives .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>95%) .

- HPLC : Apply reverse-phase C18 columns for analytical purity checks (e.g., 90% acetonitrile/water) .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., orexin receptors) to rationalize bioactivity .

- ADMET prediction (SwissADME) : Estimate logP (~3.5), aqueous solubility, and CYP450 inhibition risks .

- DFT calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions; store in inert atmosphere (N2) at –20°C .

- Light sensitivity : Protect from UV exposure due to the tetrahydroquinoline chromophore .

- Purity monitoring : Perform periodic HPLC analysis to detect decomposition products .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

- Substituent scanning : Synthesize analogs with varied methoxy positions (e.g., 3-methoxy vs. 4-methoxy) to map binding interactions .

- Bioisosteric replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity .

- Pharmacophore modeling : Use MOE or Schrödinger to identify critical hydrogen-bonding motifs .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Advanced: What strategies resolve low solubility in aqueous buffers during in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.